5-Iodo-1,2,3,4-tetrahydroquinoline
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Overview
Description
5-Iodo-1,2,3,4-tetrahydroquinoline: is a chemical compound with the molecular formula C9H10IN . It is a derivative of tetrahydroquinoline, where an iodine atom is substituted at the 5th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,2,3,4-tetrahydroquinoline typically involves the iodination of 1,2,3,4-tetrahydroquinoline. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The iodine atom can be reduced to form 1,2,3,4-tetrahydroquinoline.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or alkyl halides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: 5-Iodo-1,2,3,4-tetrahydroquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of iodine substitution on the biological activity of tetrahydroquinoline derivatives.
Medicine: The compound is investigated for its potential medicinal properties, including antimicrobial and anticancer activities. Its derivatives are being explored for their ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Iodo-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom may enhance the compound’s ability to bind to these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without the iodine substitution.
5-Bromo-1,2,3,4-tetrahydroquinoline: A similar compound with a bromine atom instead of iodine.
5-Chloro-1,2,3,4-tetrahydroquinoline: A similar compound with a chlorine atom instead of iodine.
Uniqueness: 5-Iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine can lead to different interaction profiles with biological targets and reagents .
Properties
Molecular Formula |
C9H10IN |
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Molecular Weight |
259.09 g/mol |
IUPAC Name |
5-iodo-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H10IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 |
InChI Key |
FPJVIFRSJMEYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2I)NC1 |
Origin of Product |
United States |
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